molecular formula C23H24N2O4 B11149645 2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide

2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide

Cat. No.: B11149645
M. Wt: 392.4 g/mol
InChI Key: PRPHNJMWUABSSB-UHFFFAOYSA-N
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Description

2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with various functional groups, making it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide typically involves multiple steps. . The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyridyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The pyridyl group can enhance binding affinity to certain proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it can participate in multiple biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide apart from similar compounds is its unique combination of functional groups. The presence of both the chromene core and the pyridyl group allows for a broader range of chemical reactions and biological activities, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-(2-pyridin-4-ylethyl)acetamide

InChI

InChI=1S/C23H24N2O4/c1-15(2)14-28-18-4-5-19-16(3)20(23(27)29-21(19)12-18)13-22(26)25-11-8-17-6-9-24-10-7-17/h4-7,9-10,12H,1,8,11,13-14H2,2-3H3,(H,25,26)

InChI Key

PRPHNJMWUABSSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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